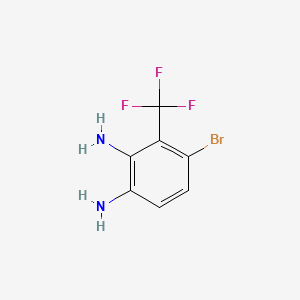amine CAS No. 1246821-66-8](/img/structure/B602898.png)
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is a chemical compound with the molecular formula C9H10BrCl2NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine typically involves the following steps:
Bromination and Chlorination: The starting material, benzenesulfonamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 4, and 5 positions on the benzene ring.
Hydroxypropylation: The intermediate product is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can yield corresponding alcohols, aldehydes, or carboxylic acids.
Applications De Recherche Scientifique
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-4,5-dichlorobenzenesulfonamide: Lacks the hydroxypropyl group, making it less versatile in chemical reactions.
4,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide: Lacks the bromo group, which may affect its reactivity and biological activity.
2-bromo-4,5-dichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a hydroxypropyl group, altering its solubility and reactivity.
Uniqueness
[(2-Bromo-4,5-dichlorophenyl)sulfonyl](3-hydroxypropyl)amine is unique due to the presence of both bromo and chloro substituents, as well as the hydroxypropyl group. This combination of functional groups provides the compound with a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1246821-66-8 |
|---|---|
Formule moléculaire |
C9H10BrCl2NO3S |
Poids moléculaire |
363.05g/mol |
Nom IUPAC |
2-bromo-4,5-dichloro-N-(3-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10BrCl2NO3S/c10-6-4-7(11)8(12)5-9(6)17(15,16)13-2-1-3-14/h4-5,13-14H,1-3H2 |
Clé InChI |
OUKIOYNZBICMHY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


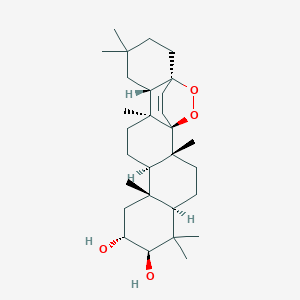
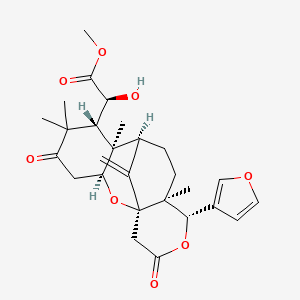
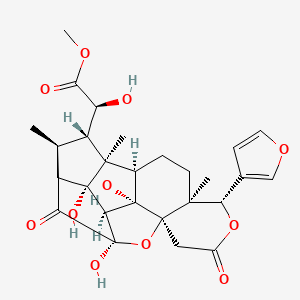
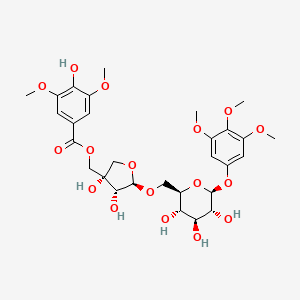


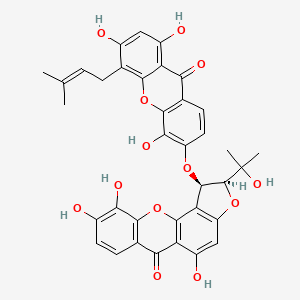

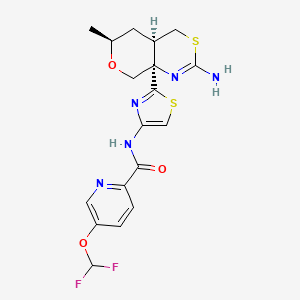
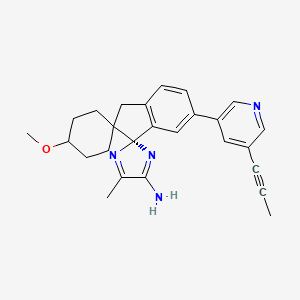

![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
